8-(trifluoromethyl)-4aH-quinolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-4aH-quinolin-2-imine is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various scientific fields. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(trifluoromethyl)-4aH-quinolin-2-imine typically involves the introduction of a trifluoromethyl group into the quinoline ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzotrifluoride with suitable reagents can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-4aH-quinolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-(Trifluoromethyl)-4aH-quinolin-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying DNA structures and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)-4aH-quinolin-2-imine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure but different functional groups.
Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene and trifluoromethylaniline, which also contain the trifluoromethyl group.
Uniqueness: 8-(Trifluoromethyl)-4aH-quinolin-2-imine stands out due to its specific combination of the quinoline ring and the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7F3N2 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)-4aH-quinolin-2-imine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-4-5-8(14)15-9(6)7/h1-6,14H |
InChI Key |
IYKVGGPRWFOLQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC(=N)N=C2C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.